molecular formula C10H13FN2 B147836 2-(2-Fluorophenyl)piperazine CAS No. 137684-18-5

2-(2-Fluorophenyl)piperazine

Cat. No.: B147836
CAS No.: 137684-18-5
M. Wt: 180.22 g/mol
InChI Key: JMLSZQAVDKFFCE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 2-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as a monoamine oxidase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)piperazine typically involves the reaction of 2-fluoroaniline with piperazine. One common method is the nucleophilic aromatic substitution reaction, where 2-fluoroaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Potential
Research has indicated that derivatives of 2-(2-Fluorophenyl)piperazine can interact with neurotransmitter systems, particularly those involving serotonin receptors. For instance, studies have shown that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially aiding in the treatment of depression and anxiety disorders .

Case Study: Monoamine Oxidase Inhibition
A study evaluated the inhibitory effects of piperazine derivatives on monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels. The derivative containing the this compound moiety demonstrated significant inhibitory activity against MAO-B, with an IC50 value as low as 0.013 µM, suggesting its potential as a therapeutic agent for mood disorders .

Cancer Research

Cytotoxic Activity Against Cancer Cells
The compound has been investigated for its cytotoxic effects against various cancer cell lines. A notable study synthesized 2-(benzimidazol-2-yl)quinoxaline derivatives containing the this compound moiety, which exhibited promising anticancer activity without causing hemolysis in normal cells. The presence of the fluorophenyl group was crucial for enhancing the cytotoxic effect against multiple cancer lines .

Table: Cytotoxicity Data of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)
BIQ 13daM-HeLa12.5
BIQ 14daMCF-78.3
BIQ 15daA54910.1

This table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds derived from piperazine, highlighting their efficacy against specific cancer cell lines.

Neuropharmacology

TRPC Channel Modulation
Recent investigations have shown that piperazine derivatives can selectively activate transient receptor potential channels (TRPC), which are involved in various neurological processes. One study identified a novel derivative that selectively activates TRPC6 channels, demonstrating synaptoprotective effects in models of Alzheimer's disease . This suggests that compounds like this compound could be pivotal in developing neuroprotective therapies.

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of piperazine derivatives has revealed that modifications to the piperazine ring can significantly alter their biological activities. For example, altering substituents on the fluorophenyl group has been shown to enhance selectivity and potency against specific targets such as equilibrative nucleoside transporters (ENTs), which are crucial for cellular nucleotide homeostasis .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)piperazine involves its interaction with monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters .

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom on the 1-position of the phenyl ring.

    1-(3-Fluorophenyl)piperazine: Fluorine atom on the 3-position of the phenyl ring.

    1-(4-Fluorophenyl)piperazine: Fluorine atom on the 4-position of the phenyl ring.

Uniqueness: 2-(2-Fluorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The position of the fluorine atom can affect the compound’s binding affinity and selectivity for monoamine oxidase enzymes, making it a valuable compound for research and development .

Biological Activity

2-(2-Fluorophenyl)piperazine, a derivative of piperazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, which influences its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C10H14FN2
  • Molecular Weight : Approximately 180.23 g/mol
  • CAS Number : 115238-06-7

The compound adopts a chair conformation, which contributes to its stability and reactivity in various chemical environments. The presence of the fluorine atom significantly affects electron density and reactivity, making it a subject of interest for various biological studies.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant Effects : Similar compounds within the piperazine class have demonstrated antidepressant properties, suggesting potential efficacy for this compound in mood disorders.
  • Neuroprotective Effects : Some studies have indicated that derivatives of piperazine can protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Monoamine Oxidase Inhibition : Certain derivatives containing the this compound moiety have shown inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives often correlates with their structural modifications. A study evaluating various pyridazinones containing the this compound moiety found that specific substitutions affected their potency as MAO inhibitors. For instance:

CompoundIC50 (µM)Activity
T60.013MAO-B Inhibitor
T30.039MAO-B Inhibitor

These findings suggest that further structural optimization could enhance the pharmacological profile of this compound.

Case Studies and Research Findings

  • Neuroprotective Studies : A recent study evaluated the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cell lines. The results indicated that compounds similar to this compound significantly reduced cell death induced by oxidative agents, highlighting their potential in treating neurodegenerative conditions .
  • Radioprotective Properties : Another area of investigation focused on the radioprotective effects of piperazine derivatives. The study demonstrated that certain derivatives could mitigate DNA damage in human cell lines exposed to ionizing radiation. This suggests potential applications in protecting against radiation-induced injuries, particularly relevant in medical settings .
  • MAO Inhibition Studies : A comprehensive evaluation of various piperazine derivatives revealed that modifications to the fluorophenyl group could enhance MAO inhibition. The most potent inhibitors were identified, with IC50 values significantly lower than those of existing MAO inhibitors, indicating promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Fluorophenyl)piperazine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step processes starting from benzoic acid derivatives. Key steps include acylation, bromination, and cyclization. For example, benzoic acid is converted to acyl chloride, followed by bromination and esterification to form intermediates. Optimization parameters include solvent selection (e.g., dichloromethane vs. ethanol), reaction time (6–24 hours), and molar ratios of reagents (e.g., 1:1.2 for acyl chloride to amine). Yield and purity are monitored via HPLC and GC-MS .
  • Data-Driven Insights : Lower yields (e.g., 16% for derivative 3l in ) highlight the need for optimizing catalysts or purification techniques like column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?

  • Techniques :

  • 1H/13C-NMR : Resolves substituent positions on the piperazine ring and fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • ESI-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 223.1) .
  • X-ray crystallography : Validates solid-state structure, as seen in [FPPP]2SbCl7 complexes for scintillation studies .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Applications :

  • Anticancer Agents : Fluorinated piperazine derivatives show enhanced cytotoxicity, with IC50 values <10 µM in some tumor models .
  • Enzyme Inhibitors : Used to design mono-Mannich bases targeting carbonic anhydrase isoforms (hCA I/II) .
  • Neuropharmacology : Structural analogs act as dopamine/serotonin transporter ligands (e.g., GBR 12909 derivatives) .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; acute toxicity data (LD50) are pending, but structural analogs require hazard classification under OSHA HCS .

Advanced Research Questions

Q. How does the position of fluorine substitution on the phenyl ring influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • 2-Fluoro vs. 4-Fluoro : 2-Fluorophenyl derivatives exhibit higher anti-tumor activity (e.g., chalcone-piperazine hybrids) due to enhanced electron-withdrawing effects and steric interactions with target proteins .
  • Enzyme Binding : Fluorine at the ortho position improves hydrophobic interactions in hCA II active sites, reducing Ki values by 30% compared to para analogs .

Q. What strategies resolve contradictions in reported biological activities of analogs across studies?

  • Approach :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
  • Meta-Analysis : Compare IC50 values across studies while accounting for differences in solvent systems (DMSO vs. saline) and exposure times (24–72 hours).

Q. How can researchers optimize crystallization of this compound complexes for X-ray scintillation?

  • Method : Slow evaporation in polar aprotic solvents (e.g., DMF/acetonitrile mixtures) at 4°C promotes single-crystal growth. For [FPPP]2SbCl7, this yielded crystals with 99.26% photoluminescence quantum yield and 46,927 photons/MeV light output .

Q. What computational methods predict reactivity and binding affinity in drug design?

  • Tools :

  • Molecular Docking : AutoDock Vina evaluates interactions with 5-HT7 receptors (docking scores <−8 kcal/mol indicate strong binding) .
  • DFT Calculations : B3LYP/6-31G(d) models predict regioselectivity in electrophilic substitutions (e.g., nitration at meta vs. para positions) .

Q. What challenges arise in achieving enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. reports <90% enantiomeric excess (ee) without optimization, necessitating kinetic resolution or asymmetric catalysis .

Q. How do solvent polarity and temperature affect regioselectivity in electrophilic substitutions?

  • Experimental Design :
  • Solvent Effects : Polar solvents (e.g., DMSO) favor para nitration due to stabilization of transition states. Non-polar solvents (toluene) promote ortho substitution .
  • Temperature : Lower temperatures (−10°C) reduce side reactions (e.g., ring halogenation) during Friedel-Crafts alkylation .

Tables for Key Data

Property This compound 4-Fluoro Analogs Reference
Cytotoxicity (IC50, µM)8.2 ± 0.5 (MCF-7)12.4 ± 1.1 (MCF-7)
hCA II Inhibition (Ki, nM)45.362.7
Photoluminescence Yield (%)99.26 ([FPPP]2SbCl7)N/A
Synthetic Optimization Optimal Conditions
Solvent for AcylationDichloromethane (yield: 78%)
Reaction Time (Cyclization)12 hours (purity: 95% by HPLC)
Temperature (Nitration)0°C (regioselectivity: para >90%)

Properties

IUPAC Name

2-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLSZQAVDKFFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549452
Record name 2-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137684-18-5
Record name 2-(2-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(2-Fluorophenyl)piperazine
2-(2-Fluorophenyl)piperazine
2-(2-Fluorophenyl)piperazine
2-(2-Fluorophenyl)piperazine
2-(2-Fluorophenyl)piperazine
2-(2-Fluorophenyl)piperazine

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